Nanatinostat

Epigenetics HDAC inhibitor Isoform selectivity

Nanatinostat is a selective Class I HDAC inhibitor with IC₅₀ values of 3 nM, 4 nM, and 7 nM for HDAC1/2/3 and >200 nM for Class II isoforms. Its mechanism leverages EBV BGLF4 kinase induction for targeted activation of nucleoside analogs, a property absent in pan-HDAC inhibitors. Oral bioavailability supports convenient in vivo dosing (20 mg, 4 days on/3 days off). Ideal for EBV-associated malignancy research.

Molecular Formula C20H19FN6O2
Molecular Weight 394.4 g/mol
CAS No. 1256448-47-1
Cat. No. B2375963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanatinostat
CAS1256448-47-1
Molecular FormulaC20H19FN6O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO
InChIInChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28)/t15-,16+,18?
InChIKeyQRGHOAATPOLDPF-BYICEURKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Nanatinostat CAS 1256448-47-1: Class I-Selective HDAC Inhibitor for EBV-Associated Malignancies


Nanatinostat (CHR-3996, VRx-3996) is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) that exhibits potent and selective inhibition of Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) with IC₅₀ values of 3 nM, 4 nM, and 7 nM, respectively, while showing minimal activity against Class II isoforms such as HDAC5 (IC₅₀ = 200 nM) and HDAC6 (IC₅₀ = 2100 nM) . Its unique mechanism involves inducing expression of the lytic Epstein-Barr virus (EBV) BGLF4 protein kinase, which activates the nucleoside analog ganciclovir to its cytotoxic form, enabling a targeted therapeutic approach for EBV-associated malignancies that is distinct from pan-HDAC inhibitors [1].

Why Generic Substitution of Nanatinostat with Other HDAC Inhibitors Is Not Feasible


Nanatinostat cannot be substituted with other HDAC inhibitors due to its unique combination of high Class I isoform selectivity (IC₅₀ ratios for HDAC1:HDAC6 of approximately 1:700) and its distinct mechanism of action that leverages EBV lytic reactivation to activate antiviral prodrugs . Pan-HDAC inhibitors like vorinostat, panobinostat, and belinostat lack this EBV-specific activation pathway and exhibit broader isoform inhibition profiles that may lead to distinct toxicity and efficacy outcomes [1]. Furthermore, clinical data demonstrate that nanatinostat monotherapy yields inferior responses compared to its combination with valganciclovir (ORR 10% vs 50%), confirming that its therapeutic utility is intrinsically linked to its mechanism of inducing EBV BGLF4 kinase expression—a feature not shared by other HDAC inhibitors [2].

Quantitative Evidence Guide for Nanatinostat Differentiation from HDAC Inhibitor Comparators


Nanatinostat Exhibits Superior Class I HDAC Selectivity Compared to Pan-HDAC Inhibitors

Nanatinostat demonstrates a high degree of Class I selectivity with IC₅₀ values of 3 nM (HDAC1), 4 nM (HDAC2), and 7 nM (HDAC3), while showing minimal activity against Class II HDACs (HDAC5 IC₅₀ = 200 nM; HDAC6 IC₅₀ = 2100 nM), yielding a selectivity ratio of approximately 1:700 for HDAC1 versus HDAC6 . In contrast, the pan-HDAC inhibitor vorinostat inhibits both Class I and Class II isoforms with IC₅₀ values of 60 nM (HDAC1), 42 nM (HDAC2), 36 nM (HDAC3), and 29 nM (HDAC6) [1]. Romidepsin, a Class I-selective HDAC inhibitor, exhibits IC₅₀ values of 36 nM (HDAC1) and 47 nM (HDAC2), which are approximately 10-fold less potent than nanatinostat against HDAC1 [2].

Epigenetics HDAC inhibitor Isoform selectivity

Nanatinostat Plus Valganciclovir Demonstrates Superior Clinical Response in EBV-Positive PTCL

In the NAVAL-1 Phase 2 clinical trial (NCT05011058) for relapsed/refractory EBV-positive peripheral T-cell lymphoma (PTCL), nanatinostat in combination with valganciclovir achieved an investigator-assessed overall response rate (ORR) of 50% and a complete response rate (CRR) of 20% in the intent-to-treat (ITT) population (n=10), compared to an ORR of 10% and CRR of 0% for nanatinostat monotherapy (n=10) [1]. In the efficacy-evaluable population, the combination arm yielded an ORR of 71% and CRR of 29% [1]. Historical standard-of-care therapies for EBV-associated PTCL have inferior outcomes compared to EBV-negative disease, highlighting the unmet medical need addressed by this combination [2].

EBV-associated lymphoma Peripheral T-cell lymphoma Combination therapy

Nanatinostat Uniquely Induces EBV BGLF4 Kinase to Activate Ganciclovir in EBV-Positive Tumor Cells

Nanatinostat is the only HDAC inhibitor in clinical development that is specifically paired with an antiviral prodrug based on its ability to induce expression of the lytic EBV BGLF4 protein kinase (also known as EBV PK) in EBV-positive tumor cells [1]. BGLF4 phosphorylates ganciclovir (derived from valganciclovir) to its active cytotoxic triphosphate form, which incorporates into replicating DNA and terminates chain elongation, leading to selective apoptosis of EBV-harboring cells [2]. This mechanism is not shared by other HDAC inhibitors: panobinostat (a pan-HDAC inhibitor) induces EBV lytic reactivation but lacks the clinical development strategy with valganciclovir [3], while vorinostat and romidepsin have not been studied in combination with antivirals for EBV-associated malignancies in late-stage clinical trials.

EBV lytic reactivation BGLF4 protein kinase Prodrug activation

Nanatinostat Plus Valganciclovir Demonstrates Manageable Safety Profile in Heavily Pretreated Lymphoma Patients

In a Phase 1b/2 study of nanatinostat plus valganciclovir in 55 patients with relapsed/refractory EBV-positive lymphomas, the most common adverse events were nausea (38% any grade) and cytopenias (Grade 3/4 neutropenia 29%, thrombocytopenia 20%, anemia 20%) [1]. Most treatment-related adverse events were Grade 1-2 in severity and generally manageable or reversible [2]. This safety profile is consistent with the expected on-target effects of Class I HDAC inhibition and is comparable to or more favorable than the safety profiles of pan-HDAC inhibitors such as panobinostat, which carries black box warnings for severe diarrhea and cardiac toxicities, and romidepsin, which has warnings for QT prolongation and myelosuppression [3].

Hematologic toxicity Adverse events Phase 1b/2 clinical trial

Nanatinostat Demonstrates Oral Bioavailability Suitable for Outpatient Administration

Nanatinostat is an orally bioavailable HDAC inhibitor, as confirmed in Phase 1 pharmacokinetic studies in patients with advanced solid tumors [1]. The compound is administered orally at a dose of 20 mg once daily, 4 days per week in clinical trials, and a dedicated mass balance study using [¹⁴C]-nanatinostat has been conducted to characterize its absorption, metabolism, and excretion [2]. In contrast, romidepsin is administered intravenously, requiring clinic visits for infusion, while panobinostat and vorinostat are oral but exhibit broader HDAC inhibition profiles with distinct toxicity concerns [3].

Oral bioavailability Pharmacokinetics Phase 1 study

Optimal Research and Procurement Scenarios for Nanatinostat Based on Quantitative Evidence


Investigating Class I HDAC-Selective Epigenetic Modulation in Oncology

For researchers requiring a highly Class I-selective HDAC inhibitor to minimize confounding effects from Class II HDAC inhibition, nanatinostat provides a well-characterized tool with IC₅₀ values of 3 nM, 4 nM, and 7 nM against HDAC1, HDAC2, and HDAC3, respectively, and >200 nM against other isoforms . This selectivity profile (HDAC1:HDAC6 ratio ~1:700) enables clean interrogation of Class I HDAC biology without the pleiotropic effects observed with pan-HDAC inhibitors like vorinostat . Procurement is particularly justified for studies where isoform-specific effects are critical, such as in investigating HDAC1/2-dependent transcriptional regulation or in comparative analyses of selective versus pan-HDAC inhibition.

Developing EBV-Specific Targeted Therapies via Lytic Reactivation

Nanatinostat is uniquely suited for research programs focused on EBV-associated malignancies, including EBV-positive lymphomas (PTCL, Hodgkin lymphoma, B-NHL), nasopharyngeal carcinoma, and gastric cancer, due to its demonstrated ability to induce EBV BGLF4 kinase expression and activate valganciclovir . The clinical proof-of-concept from the NAVAL-1 trial (ORR 50% for nanatinostat+valganciclovir vs 10% for monotherapy in EBV+ PTCL) provides strong rationale for its use in preclinical models and clinical trial design . No other HDAC inhibitor has been clinically validated in this EBV-specific prodrug activation strategy.

Evaluating Combination Regimens with Antiviral Prodrugs in EBV-Driven Cancers

For pharmaceutical development or translational research programs exploring the combination of HDAC inhibitors with antiviral agents, nanatinostat represents the prototypical agent with established clinical data in combination with valganciclovir . The Phase 1b/2 study demonstrated a manageable safety profile (Grade 3/4 neutropenia 29%, thrombocytopenia 20%, anemia 20%) and encouraging efficacy (ORR 40% across multiple EBV+ lymphoma subtypes) . Researchers can leverage existing clinical dosing and safety data to inform new combination studies with other nucleoside analogs or immunotherapies, reducing the burden of de novo dose-finding.

Conducting Oral HDAC Inhibitor Studies with Intermittent Dosing Schedules

Nanatinostat's oral bioavailability and established intermittent dosing schedule (20 mg once daily, 4 days on / 3 days off) offer a convenient model for studying Class I HDAC inhibition in vivo without the logistical complexity of intravenous administration . This dosing regimen has been clinically validated in Phase 1 and Phase 2 trials and is supported by pharmacokinetic characterization . Researchers requiring an oral HDAC inhibitor with a well-defined clinical PK profile should prioritize nanatinostat over less-characterized oral HDAC inhibitors, as it provides a benchmark for oral bioavailability and tolerability in preclinical and translational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanatinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.